N-(2,2-difluorocyclohexyl)benzamide
Description
N-(2,2-Difluorocyclohexyl)benzamide is a fluorinated benzamide derivative featuring a cyclohexyl ring substituted with two fluorine atoms at the 2,2-positions and a benzamide group attached via an amide linkage. The cyclohexyl moiety introduces steric and stereochemical complexity, which may influence its solid-state packing, solubility, and biological interactions.
Properties
CAS No. |
2375274-74-9 |
|---|---|
Molecular Formula |
C13H15F2NO |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluorocyclohexyl)benzamide typically involves the reaction of 2,2-difluorocyclohexylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluorocyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or cyclohexyl derivatives.
Scientific Research Applications
N-(2,2-difluorocyclohexyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,2-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The difluorocyclohexyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzamide moiety can interact with hydrogen bond donors and acceptors, facilitating binding to biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally related fluorinated benzamides and cyclohexyl-linked analogues from the evidence. Key differences in substituent patterns, synthesis, crystallography, and intermolecular interactions are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Findings from Analogues
Fluorine Positioning and Hydrogen Bonding :
- In Fo23, fluorine atoms participate in C-H···F and C-F···C stacking interactions, stabilizing the crystal lattice . The 2,3-difluoro configuration promotes planar aromatic rings, whereas a 2,4-difluoro arrangement (Fo24) may induce different packing motifs .
- By analogy, the 2,2-difluorocyclohexyl group in the target compound could exhibit C-F···H or C-F···π interactions , though the cyclohexyl ring’s chair conformation may limit coplanarity with the benzamide .
Amide Group Geometry :
- In Fo23, the amide plane is tilted ~23° relative to the aromatic rings due to H-bonding constraints . For this compound, the cyclohexyl group’s rigidity might enforce a fixed dihedral angle between the amide and the cyclohexane ring.
Synthetic Accessibility :
- Fluorinated benzamides like Fo23 are synthesized via condensation of fluorinated benzoyl chlorides with fluorinated anilines (yields up to 88%) . For the target compound, similar methods using 2,2-difluorocyclohexylamine and benzoyl chloride could be employed, though steric hindrance from the cyclohexyl group may reduce yield.
Biological and Material Implications :
- Fluorinated benzamides are explored for pharmaceuticals due to fluorine’s ability to enhance metabolic stability and binding affinity . The cyclohexyl group in the target compound may improve membrane permeability compared to purely aromatic analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
